Microcystin-LR

概要

説明

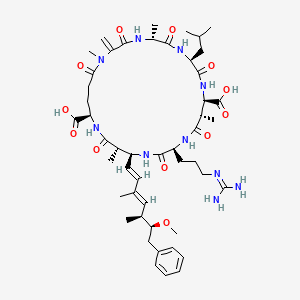

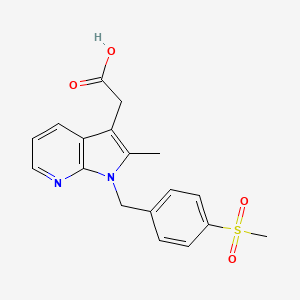

マイクロシスチン-LRは、淡水環境に広く見られるシアノバクテリアによって産生される強力な肝毒素です。マイクロシスチンは環状ヘプタペプチドであり、マイクロシスチンの変異体の中で最も毒性が高いものの1つです。 この化合物は、タンパク質ホスファターゼの阻害作用で知られており、ヒトや動物に重度の肝臓損傷やその他の健康問題を引き起こします .

作用機序

マイクロシスチン-LRは、主にタンパク質ホスファターゼ1と2Aを阻害することでその効果を発揮します。これらの酵素は、細胞分裂やシグナル伝達など、さまざまな細胞プロセスを調節するために不可欠です。マイクロシスチン-LRは、これらのホスファターゼを阻害することによって、正常な細胞機能を阻害し、細胞死と組織損傷につながります。 この化合物は、ホスファターゼの触媒サブユニットに結合し、基質の脱リン酸化を阻害します .

類似の化合物との比較

マイクロシスチン-LRは、マイクロシスチン-RRやマイクロシスチン-YRなどの他のマイクロシスチンと比較されます。これらの化合物は、同様の環状ヘプタペプチド構造を共有していますが、アミノ酸組成が異なります。マイクロシスチン-LRは、ロイシンとアルギニンを含むその高毒性と特異的なアミノ酸配列のために独特です。他の類似の化合物には以下が含まれます。

マイクロシスチン-RR: 2つのアルギニン残基が含まれています。

マイクロシスチン-YR: チロシンとアルギニン残基が含まれています。

ノデュラリン: Nodularia種によって産生されるペンタペプチド毒素。

マイクロシスチン-LRの独自の構造と高毒性は、シアノバクテリア毒素とその健康や環境への影響を研究する上で重要な化合物となっています .

科学的研究の応用

マイクロシスチン-LRは、科学研究においていくつかの応用があります。

化学: ペプチド合成と環化技術を研究するためのモデル化合物として使用されます。

生物学: 研究者は、特にタンパク質ホスファターゼの阻害作用について、細胞プロセスへの影響を研究しています。

医学: 肝毒性のメカニズムを調査し、マイクロシスチン中毒に対する潜在的な解毒剤または治療法を開発するために使用されます。

工業: 工業的には広く使用されていませんが、水質検査と環境モニタリングの基準化合物として役立ちます。

生化学分析

Biochemical Properties

Microcystin-LR interacts with various enzymes, proteins, and other biomolecules. It mainly functions by inhibiting the activity of the protein phosphatase-1 (PP1) and -2A (PP2A) . It was also found to bind to glucose-regulated protein 78 kDa (GRP78) .

Cellular Effects

This compound can induce a series of cytotoxic effects, including decreased cell viability, induced autophagy, apoptosis and necrosis, altered cell cycle, altered cell morphology, abnormal cell migration and invasion as well as leading to genetic damage . These effects were related to the damage of various ultrastructure and functions such as cell membranes and mitochondria .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It disrupts cell ultrastructure and function by inducing oxidative stress and inhibiting protein phosphatase activity . It was also found to suppress endoplasmic reticulum unfolded protein response (UPRER) signaling pathways .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It was found that short-term incubations at 25°C–35°C result in lower amounts of freely soluble microcystin than incubations at 20°C .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it was found that MC-LR can induce a series of cytotoxic effects in rodents and zebrafish .

Metabolic Pathways

This compound is involved in various metabolic pathways. It disrupts cell ultrastructure and function by inducing oxidative stress and inhibiting protein phosphatase activity .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It was found that MC-LR can induce a series of cytotoxic effects, including damage to various ultrastructure and functions such as cell membranes and mitochondria .

Subcellular Localization

This compound is localized in various subcellular compartments. It was found in the connective tissue of the ovary and the testis, as well as in oocytes and degenerative spermatocyte-like structures .

準備方法

合成経路と反応条件

マイクロシスチン-LRの合成は、その環状ヘプタペプチド構造のために、複雑なペプチド化学を必要とします。このプロセスは通常、以下の手順を含みます。

固相ペプチド合成(SPPS): この方法は、ペプチドの合成によく用いられます。アミノ酸は、固体樹脂に固定された成長中のペプチド鎖に順次添加されます。

環化: 直鎖状ペプチドが合成された後、環状ヘプタペプチド環を形成するために環化されます。この手順には、通常、環状構造の正しい形成を確実にするために特定の条件が必要とされます。

精製: 合成された化合物は、高性能液体クロマトグラフィー(HPLC)などの手法を用いて精製され、所望の純度が達成されます。

工業生産方法

マイクロシスチン-LRの工業生産は、その毒性と合成の複雑さのために一般的ではありません。 制御された条件下で培養されたシアノバクテリア培養物から抽出することができます。抽出プロセスには以下が含まれます。

培養: シアノバクテリアは、最適な光、温度、栄養条件で大型バイオリアクターで培養されます。

収穫: シアノバクテリアのバイオマスを収穫し、細胞を破壊して細胞内のマイクロシスチンを放出します。

精製: 粗抽出物は、クロマトグラフィー技術を使用して精製され、マイクロシスチン-LRが単離されます。

化学反応解析

反応の種類

マイクロシスチン-LRは、以下を含むいくつかのタイプの化学反応を起こします。

酸化: この化合物は酸化されて、さまざまな酸化生成物を生成する可能性があります。

還元: 還元反応は、分子内の官能基を変化させる可能性があります。

置換: 置換反応は、分子内の特定の部位で起こり、誘導体の形成につながる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。これらの反応は通常、ペプチド構造の分解を防ぐために、穏やかな条件下で行われます。

還元: 水素化ホウ素ナトリウムなどの還元剤を、制御された条件下で使用することができます。

置換: さまざまな求核剤を置換反応に使用できます。多くの場合、特定の触媒と溶媒が必要です。

生成される主な生成物

これらの反応から生成される主な生成物には、マイクロシスチン-LRの酸化誘導体、還元型、および置換アナログがあります。これらの生成物は、異なる生物学的活性と毒性を持つ可能性があります。

化学反応の分析

Types of Reactions

Microcystin-LR undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized, leading to the formation of various oxidation products.

Reduction: Reduction reactions can alter the functional groups within the molecule.

Substitution: Substitution reactions can occur at specific sites within the molecule, leading to the formation of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under mild conditions to prevent degradation of the peptide structure.

Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

Substitution: Various nucleophiles can be used for substitution reactions, often requiring specific catalysts and solvents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can have different biological activities and toxicities.

類似化合物との比較

Microcystin-LR is compared with other microcystins, such as Microcystin-RR and Microcystin-YR. These compounds share a similar cyclic heptapeptide structure but differ in their amino acid composition. This compound is unique due to its high toxicity and specific amino acid sequence, which includes leucine and arginine. Other similar compounds include:

Microcystin-RR: Contains two arginine residues.

Microcystin-YR: Contains tyrosine and arginine residues.

Nodularin: A pentapeptide toxin produced by Nodularia species.

This compound’s unique structure and high toxicity make it a critical compound for studying cyanobacterial toxins and their effects on health and the environment .

特性

IUPAC Name |

(5R,8S,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H74N10O12/c1-26(2)23-37-46(66)58-40(48(69)70)30(6)42(62)55-35(17-14-22-52-49(50)51)45(65)54-34(19-18-27(3)24-28(4)38(71-10)25-33-15-12-11-13-16-33)29(5)41(61)56-36(47(67)68)20-21-39(60)59(9)32(8)44(64)53-31(7)43(63)57-37/h11-13,15-16,18-19,24,26,28-31,34-38,40H,8,14,17,20-23,25H2,1-7,9-10H3,(H,53,64)(H,54,65)(H,55,62)(H,56,61)(H,57,63)(H,58,66)(H,67,68)(H,69,70)(H4,50,51,52)/b19-18+,27-24+/t28-,29-,30-,31+,34-,35-,36+,37-,38-,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZCGGRZINLQBL-GWRQVWKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H74N10O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3031654 | |

| Record name | Microcystin LR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3031654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

995.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Highly soluble in water, In ethanol, 1 mg/mL, In ethanol, dimethyl sulfoxide, and dimethylformamide, 10 mg/mL | |

| Record name | Microcystin-LR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7751 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.29 g/ cu cm | |

| Record name | Microcystin-LR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7751 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Microcystin-LR was found to be a potent inhibitor of eukaryotic protein serine/threonine phosphatases 1 and 2A both in vitro and in vivo. Such substances are considered to be non-phorbol ester (TPA) type tumor promoters., In three experiments in rats, Microcystin-LR promoted preneoplastic lesions of the liver. In a study in mice, microcystins promoted preneoplastic foci in the colon and a limited subchronic study with microcystin-LR resulted in persistent neoplastic nodules in mouse liver. Strong evidence supports a plausible tumor promoter mechanism for these liver toxins. This mechanism is mediated by the inhibition of protein phosphatases 1 and 2A, an effect observed in rodents as well as in primary hepatocytes in vitro. The resulting hyperphosphorylation of intracellular protein leads to disruption of intermediate filaments that form the cellular scaffold in human and rodent hepatocytes. These toxins modulate the expression of oncogenes, early-response genes and of the cytokine, tumor necrosis factor alpha, and affect cell division, cell survival and apoptosis., Microcystins (MCs) are hepatotoxic cyclic peptides, and microcystin-LR (MCLR) is one of the most abundant and toxic congeners. MCLR-induced hepatotoxicity occurs through specific inhibition of serine/threonine protein phosphatases 1 and 2A, which leads to hyperphosphorylation of many cellular proteins. This eventually results in cytoskeletal damage, loss of cell morphology, and the consequent cell death. It is generally accepted that inhibition of protein phosphatases is the main mechanism associated with the potential tumor-promoting activities of MCs. MCs can induce excessive formation of reactive oxygen and nitrogen species, which results in DNA damage. Although MCLR is not a bacterial mutagen, in mammalian cells it can induce mutations, as predominantly large deletions, and it has clastogenic actions. Although MCLR disrupts the mitotic spindle, its aneugenic activity has not been studied in detail. MCLR interferes with DNA damage repair processes, which contribute to genetic instability. Furthermore, MCLR increases expression of early response genes, including proto-oncogenes, and genes involved in responses to DNA damage and repair, cell-cycle arrest, and apoptosis. However, published data on the genotoxicity and carcinogenicity of MCs have been contradictory..., Microcystin-LR (MC-LR), a potent hepatotoxin produced by certain bloom-forming cyanobacteria, covalently binds to serine/threonine protein phosphatases and acts as an efficient inhibitor of this group of enzymes. MC-LR induces oxidative stress and the unfolded protein response in multiple cell types, leading to apoptosis through the mitochondrial and endoplasmic reticulum pathways. Histologic lesions of acute MC-LR toxicosis exhibit membrane blebbing, cell rounding and dissociation, indicating that this toxin may exert hepatotoxic effects by causing cytoskeletal disruption. Both in vivo and in vitro studies have revealed that exposure of human, mouse, or rat hepatocytes to MC-LR induces the rearrangement or collapse of the three components of the cytoskeleton. In addition, multiple cytoskeletal and cytoskeleton-associated proteins have been found to be affected by MC-LR ..., Microcystins are a group of toxins produced by freshwater cyanobacteria. Uptake of microcystin-leucine arginine (MC-LR) by organic anion transporting polypeptide 1B2 in hepatocytes results in inhibition of protein phosphatase 1A and 2A, and subsequent cell death. Studies performed in primary rat hepatocytes demonstrate prototypical apoptosis after MC-LR exposure; however, no study has directly tested whether apoptosis is critically involved in vivo in the mouse, or in human hepatocytes. MC-LR (120 ug/kg) was administered to C57BL/6J mice and cell death was evaluated by alanine aminotransferase (ALT) release, caspase-3 activity in the liver, and histology. Mice exposed to MC-LR had increases in plasma ALT values, and hemorrhage in the liver, but no increase in capase-3 activity in the liver. ... | |

| Record name | Microcystin-LR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7751 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid, clear film, White solid | |

CAS No. |

101043-37-2 | |

| Record name | Microcystin-LR | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101043372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Microcystin LR | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=733608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Microcystin LR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3031654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5R,8S,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MICROCYSTIN-LR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ8332842Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Microcystin-LR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7751 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-cyclopentyl-6-{2-[3-(4-methylpiperazin-1-yl)propoxy]phenylamino}-9H-purine-2-carbonitrile](/img/structure/B1677046.png)

![7-[(3-chlorophenyl)methoxy]-4-(methylaminomethyl)chromen-2-one;methanesulfonic acid](/img/structure/B1677056.png)

![2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1677066.png)